molecular formula C15H16N6 B2409767 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-79-5

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B2409767
CAS RN: 2380141-79-5
M. Wt: 280.335
InChI Key: OWIAUUNKQNJBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Biological Activity

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and its derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties, attached with pyrimidine and piperazine, showing enhanced anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Similarly, Ahmed and Shehta (2018) synthesized novel pyrimidines with antibacterial activity (Ahmed & Shehta, 2018).

Serotonin Receptor Antagonism

Compounds including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile were developed as serotonin 5-HT3 receptor antagonists. Mahesh et al. (2004) reported the synthesis of these compounds showing potential for 5-HT3 receptor antagonism (Mahesh, Perumal, & Pandi, 2004).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) reported the synthesis of novel pyridine and fused pyridine derivatives, showing moderate to good binding energies in molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Structure-Activity Relationship in 5-HT7 Receptor Antagonists

A study by Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted heterobiaryls as 5-HT7 receptor antagonists. The research focused on understanding how structural changes affect 5-HT7 binding affinity (Strekowski et al., 2016).

Heterocyclization and Substituent Effects

Krinochkin et al. (2017) studied the heterocyclization of substituted pyridine-2-carbaldehydes, revealing how different substituents affect the formation of triazines and triazine oxides (Krinochkin et al., 2017).

Synthesis and Antimicrobial Screening

Bhat and Begum (2021) synthesized and characterized pyrimidine carbonitrile derivatives. The study included an evaluation of antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

properties

IUPAC Name

6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-12-9-17-11-19-15(12)21-6-4-20(5-7-21)14-3-2-13(8-16)10-18-14/h2-3,9-11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIAUUNKQNJBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.